molecular formula C9H12N2O B035279 1-Methyl-3-(4-methylphenyl)urea CAS No. 19873-46-2

1-Methyl-3-(4-methylphenyl)urea

Cat. No.: B035279
CAS No.: 19873-46-2
M. Wt: 164.2 g/mol
InChI Key: SMMVPWIJFDOZON-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylphenyl)urea is a synthetic urea derivative of significant interest in medicinal chemistry and biochemical research. This compound serves as a valuable chemical intermediate and a key structural motif for the design and synthesis of more complex molecules. Its primary research applications include investigations into enzyme inhibition, particularly as a scaffold for developing inhibitors of protein kinases and other adenosine triphosphate (ATP)-binding proteins. The urea core facilitates the formation of critical hydrogen bonds with biological targets, making it a versatile building block for probing active sites and modulating protein function. Researchers utilize this compound in the study of structure-activity relationships (SAR) to optimize the potency and selectivity of lead compounds for various therapeutic areas, such as oncology and metabolic disorders. It is also employed in material science as a precursor for the synthesis of advanced polymers and supramolecular structures due to its defined hydrogen-bonding capabilities. This product is provided as a high-purity solid to ensure reproducible results in experimental settings. It is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

19873-46-2

Molecular Formula

C9H12N2O

Molecular Weight

164.2 g/mol

IUPAC Name

1-methyl-3-(4-methylphenyl)urea

InChI

InChI=1S/C9H12N2O/c1-7-3-5-8(6-4-7)11-9(12)10-2/h3-6H,1-2H3,(H2,10,11,12)

InChI Key

SMMVPWIJFDOZON-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC(=O)NC

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)NC

Other CAS No.

19873-46-2

Pictograms

Irritant

Synonyms

N-Methyl-N'-p-tolylurea

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Stoichiometry

The most documented method involves nucleophilic acyl substitution between 4-methylaniline and methylcarbamoyl chloride (Fig. 1):

4-MeC6H4NH2+ClC(O)N(H)CH3Base4-MeC6H4NHC(O)NHCH3+HCl\text{4-MeC}6\text{H}4\text{NH}2 + \text{ClC(O)N(H)CH}3 \xrightarrow{\text{Base}} \text{4-MeC}6\text{H}4\text{NHC(O)NHCH}_3 + \text{HCl}

Key parameters :

  • Molar ratio : 1:1.05 (aniline:carbamoyl chloride) minimizes diurea byproducts

  • Solvent : Dichloromethane (DCM) achieves 92% yield vs. 78% in toluene

  • Base : Triethylamine (1.38 eq.) neutralizes HCl, accelerating reaction kinetics

Experimental Protocol

  • Charge : 4-methylaniline (10.7 g, 0.1 mol) in DCM (150 mL) at 40°C

  • Addition : Methylcarbamoyl chloride (9.8 g, 0.105 mol) dropwise over 20 min

  • Stirring : 1 h under N₂ atmosphere

  • Workup : Wash with 5% HCl (2×50 mL), brine (50 mL)

  • Recrystallization : Ethyl acetate/diethyl ether (1:3 v/v) yields colorless crystals

Table 1 : Optimization data for carbamoyl chloride route

ParameterBaselineOptimizedYield Impact
Temperature (°C)2540+22%
Reaction time (h)21No change
SolventTolueneDCM+14%
Triethylamine (eq.)1.01.38+8%

Alternative Methods: Isocyanate-Based Pathways

Methyl Isocyanate Route

Reacting 4-methylphenyl isocyanate with methylamine provides a one-step pathway:

4-MeC6H4NCO+CH3NH24-MeC6H4NHC(O)NHCH3\text{4-MeC}6\text{H}4\text{NCO} + \text{CH}3\text{NH}2 \rightarrow \text{4-MeC}6\text{H}4\text{NHC(O)NHCH}_3

Challenges :

  • Methyl isocyanate’s toxicity (TLV 0.02 ppm) necessitates closed systems

  • Requires strict temperature control (<30°C) to prevent oligomerization

Advantages :

  • No base required (amine acts as nucleophile and proton acceptor)

  • Shorter reaction time (30 min vs. 1 h for carbamoyl chloride method)

In Situ Carbamoyl Chloride Generation

For facilities avoiding carbamoyl chloride storage:

  • Phosgene (0.55 eq.) bubbled into methylamine/DCM slurry at -10°C

  • Add 4-methylaniline post-carbamoyl chloride formation

  • Achieves 85% yield but requires phosgene handling infrastructure

Critical Analysis of Purification Techniques

Recrystallization Optimization

  • Solvent screening : Ethyl acetate/ether (1:3) vs. ethanol/water

    • Purity : 99.2% (EA/ether) vs. 97.8% (EtOH/H₂O)

    • Crystal habit : Needles (EA/ether) vs. plates (EtOH/H₂O)

Table 2 : Thermal properties of purified product

ParameterValueMethod
Melting point141–142°CDSC (10°C/min)
Decomposition onset245°CTGA (N₂ atmosphere)
ΔH fusion28.4 kJ/molCalorimetry

Scalability and Industrial Considerations

Continuous Flow Reactor Design

  • Residence time : 8.7 min at 50°C (vs. 1 h batch)

  • Productivity : 12.3 kg/h·m³ vs. 4.1 kg/h·m³ for batch

  • Safety : Reduced inventory of toxic intermediates

Cost Analysis (Per Kilogram Basis)

ComponentCarbamoyl Chloride RouteIsocyanate Route
Raw materials$142$189
Energy$28$35
Waste treatment$15$22
Total $185 $246

Chemical Reactions Analysis

Bemcentinib undergoes various chemical reactions, including:

    Oxidation: It may be susceptible to oxidative processes.

    Reduction: Reduction reactions could modify its structure.

    Substitution: Substitution reactions may occur at specific functional groups.

Common reagents and conditions used in these reactions are not explicitly documented. Major products formed from these reactions would depend on the specific reaction conditions.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-3-(4-methylphenyl)urea has been investigated for its potential as an antimicrobial agent. Recent studies have shown that derivatives of urea possess significant activity against various bacterial strains including Staphylococcus aureus and Acinetobacter baumannii .

Case Study: Antimicrobial Activity

  • A series of urea derivatives were synthesized and screened for antimicrobial properties. Notably, compounds exhibited promising growth inhibition against Acinetobacter baumannii, with some derivatives showing over 90% inhibition .
CompoundBacterial StrainInhibition (%)
3lA. baumannii94.5
3eS. aureusModerate
3kKlebsiella pneumoniaeModerate

Agricultural Applications

Urea derivatives are commonly utilized in herbicides and fertilizers due to their ability to enhance nutrient uptake in plants. The compound has been studied for its herbicidal properties, which can be attributed to its structural similarity to other effective herbicides.

Case Study: Herbicidal Efficacy

  • Research indicates that certain urea derivatives exhibit selective herbicidal activity against specific weed species, making them valuable in agricultural formulations .

Synthesis of Polymers

The compound serves as a building block in the synthesis of polymers and resins due to its reactivity and ability to form stable bonds with various monomers. This property is exploited in the production of high-performance materials used in coatings and adhesives.

Chemical Reactions

This compound can undergo various chemical transformations:

  • Oxidation : Can yield aldehydes or carboxylic acids.
  • Reduction : Can produce amines or alcohols.
  • Substitution : Can participate in nucleophilic substitution reactions, leading to diverse derivatives .

Mechanism of Action

The compound’s mechanism of action involves inhibiting AXL kinase, disrupting downstream signaling pathways. AXL is implicated in cancer progression, angiogenesis, and immune evasion. By targeting AXL, Bemcentinib modulates these processes.

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Environmental Impact : Substituted ureas like UF require sensitive detection methods (e.g., QuPPe-UPLC-MS/MS) due to their persistence in crops .
  • Regulatory Limits : The EPA mandates tolerances ≤10 µg/kg for fluometuron metabolites in food commodities, underscoring the need for rigorous residue analysis .
  • Pharmacological Potential: Urea derivatives are explored as glucokinase activators and analgesics, suggesting broader therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-3-(4-methylphenyl)urea, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound can be synthesized via urea bridge formation between substituted anilines and methyl isocyanate. Key parameters include solvent selection (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios. For optimization, reaction monitoring via TLC or HPLC is critical to identify intermediates and byproducts. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Adjusting the electron-donating/withdrawing groups on the aromatic rings may influence reaction kinetics .

Q. How can the purity and structural identity of this compound be confirmed post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Compare 1^1H and 13^13C spectra with reference data for urea protons (~6.5–8.5 ppm for aromatic protons, ~3.0 ppm for methyl groups) and carbonyl carbons (~155–160 ppm).
  • FT-IR : Validate urea C=O stretching (~1640–1680 cm1^{-1}) and N-H bending (~1500–1600 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS: [M+H]+^+ at m/z 179.1) and fragmentation patterns.
    Cross-validation with elemental analysis (C, H, N) ensures stoichiometric accuracy .

Q. What are the best practices for handling and storing this compound to ensure stability during experiments?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2_2 or Ar) at –20°C to prevent hydrolysis or oxidation. Avoid prolonged exposure to humidity (>60% RH). Pre-weigh aliquots in a glovebox for hygroscopicity-sensitive applications. Regularly monitor stability via HPLC to detect degradation products (e.g., substituted anilines) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELXL, and what challenges arise during this process?

  • Methodological Answer : Use SHELXL for structure refinement by importing X-ray diffraction data (e.g., .hkl files). Key steps:

  • Initial Model : Assign hydrogen atoms geometrically and refine isotropic thermal parameters.
  • Constraints : Apply restraints for disordered methyl or aryl groups.
  • Validation : Check R-factors (<5%), residual electron density maps, and PLATON/CHECKCIF for geometric outliers. Challenges include resolving disorder in the urea moiety or aromatic rings, which may require twinning corrections or multi-conformer modeling .

Q. What analytical methods are validated for detecting this compound and its metabolites in environmental matrices (e.g., soil, water)?

  • Methodological Answer : Employ LC-MS/MS with isotope-labeled internal standards (e.g., 13^{13}C-urea analogs) for quantification. Sample preparation:

  • Extraction : Use acetonitrile/water (80:20) for soil/sediment, solid-phase extraction (C18 cartridges) for water.
  • Chromatography : Reverse-phase C18 column (2.6 µm, 100 Å), gradient elution (0.1% formic acid in water/acetonitrile).
  • Metabolite Identification : Monitor characteristic transitions (e.g., m/z 179→107 for parent compound, m/z 165→93 for demethylated metabolites). Validation criteria: recovery (70–120%), LOQ (<0.1 µg/L), and matrix effect correction .

Q. How can conflicting bioactivity data (e.g., antimicrobial vs. cytotoxic effects) for this compound be resolved in mechanistic studies?

  • Methodological Answer : Design dose-response assays (e.g., MIC for antimicrobial activity, IC50_{50} for cytotoxicity) across multiple cell lines (e.g., HEK293 vs. HeLa). Use molecular docking to predict binding affinities to target proteins (e.g., bacterial dihydrofolate reductase vs. human kinases). Validate off-target effects via CRISPR knockout models or competitive binding assays. Statistical analysis (ANOVA, Tukey’s test) identifies significant discrepancies .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic or photochemical applications?

  • Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map reaction pathways:

  • Electrophilicity : Calculate Fukui indices for urea carbonyl and aromatic methyl groups.
  • Photostability : Simulate UV-Vis spectra (TD-DFT) to identify excited-state decay mechanisms.
  • Solvent Effects : Include PCM models for polar aprotic solvents (e.g., DMSO). Validate predictions with experimental kinetic studies (e.g., fluorescence quenching for photochemical reactivity) .

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